molecular formula C12H12Cl2N2O2 B8532239 5-(4-Amino-3,5-dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one CAS No. 88697-64-7

5-(4-Amino-3,5-dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one

Cat. No. B8532239
M. Wt: 287.14 g/mol
InChI Key: OOCUJGMOEVMQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04407819

Procedure details

In the same manner, α-[(allylamino)methyl]-4-amino-3,5-dichlorobenzyl alcohol is allowed to react with phosgene to afford 5-(4-amino-3,5-dichlorophenyl)-3-allyl-2-oxazolidinone.
Name
α-[(allylamino)methyl]-4-amino-3,5-dichlorobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH:6]([OH:16])[C:7]1[CH:12]=[C:11]([Cl:13])[C:10]([NH2:14])=[C:9]([Cl:15])[CH:8]=1)[CH:2]=[CH2:3].[C:17](Cl)(Cl)=[O:18]>>[NH2:14][C:10]1[C:11]([Cl:13])=[CH:12][C:7]([CH:6]2[O:16][C:17](=[O:18])[N:4]([CH2:1][CH:2]=[CH2:3])[CH2:5]2)=[CH:8][C:9]=1[Cl:15]

Inputs

Step One
Name
α-[(allylamino)methyl]-4-amino-3,5-dichlorobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)C1CN(C(O1)=O)CC=C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.